molecular formula C17H19N3 B14200328 4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile CAS No. 870889-70-6

4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile

Katalognummer: B14200328
CAS-Nummer: 870889-70-6
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: HLWUMDXTWPZVST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a piperidine ring and an aminomethyl group

Vorbereitungsmethoden

The synthesis of 4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile typically involves multiple steps. One common method includes the reaction of naphthalene-1-carbonitrile with 3-aminomethylpiperidine under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yields and purity.

Analyse Chemischer Reaktionen

4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile can be compared with other similar compounds such as:

    Naphthalene-1-carbonitrile: A simpler compound with a similar naphthalene core but lacking the piperidine and aminomethyl groups.

    8-Halonaphthalene-1-carbonitriles: Compounds with halogen substitutions on the naphthalene ring, which exhibit different chemical properties and reactivities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

870889-70-6

Molekularformel

C17H19N3

Molekulargewicht

265.35 g/mol

IUPAC-Name

4-[3-(aminomethyl)piperidin-1-yl]naphthalene-1-carbonitrile

InChI

InChI=1S/C17H19N3/c18-10-13-4-3-9-20(12-13)17-8-7-14(11-19)15-5-1-2-6-16(15)17/h1-2,5-8,13H,3-4,9-10,12,18H2

InChI-Schlüssel

HLWUMDXTWPZVST-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.